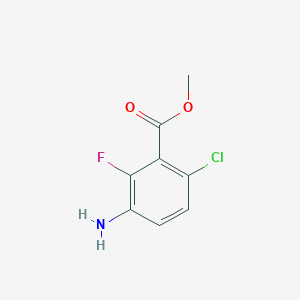

Methyl 3-amino-6-chloro-2-fluorobenzoate

Description

Overview of Halogenated Aminobenzoates in Chemical Research

Halogenated aminobenzoates represent a critical class of compounds in synthetic and medicinal chemistry due to their tunable electronic and steric properties. The introduction of halogens—particularly fluorine and chlorine—alters lipophilicity, metabolic stability, and binding affinity in target molecules. For example, fluorine’s electronegativity and small atomic radius enhance hydrogen bonding and van der Waals interactions, while chlorine’s bulkiness improves steric shielding. These modifications are leveraged in drug design to optimize pharmacokinetics and target selectivity.

Aminobenzoates functionalized with halogens are pivotal intermediates in synthesizing antimicrobial agents, enzyme inhibitors, and materials. For instance, brominated tyrosine analogs in marine-derived peptides exhibit enhanced antimicrobial activity due to increased hydrophobic volume. Similarly, fluorinated sulfonamides show improved inhibition of carbonic anhydrase isoforms, a target in cancer therapy. Table 1 summarizes key halogenated aminobenzoates and their applications.

Table 1: Representative Halogenated Aminobenzoates and Their Applications

Historical Context of Fluorinated and Chlorinated Aromatic Compounds

The development of halogenated aromatics dates to the 19th century. Henri Moissan’s isolation of elemental fluorine (1886) and Alexander Borodin’s halogen exchange reactions (1862) laid the groundwork for fluoroorganic chemistry. Early challenges in controlling fluorine’s reactivity were overcome through dilution techniques, enabling syntheses like Swarts’ chlorination of benzotrichloride to benzotrifluoride (1898).

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), byproducts of combustion, emerged as environmental pollutants, underscoring the persistence of halogenated aromatics. Conversely, fluorinated compounds gained industrial prominence with polytetrafluoroethylene (PTFE, 1938) and chlorofluorocarbons (CFCs), though the latter’s environmental impact spurred safer alternatives.

Significance of Methyl 3-Amino-6-Chloro-2-Fluorobenzoate in Academic Research

This compound serves as a versatile building block in drug discovery and materials science. Its structural features—a meta-amino group, ortho-fluoro substituent, and para-chloro atom—enable diverse reactivity:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antimicrobial agents. For example, halogenated adamantyl-ureas derived from similar scaffolds inhibit soluble epoxide hydrolases with picomolar efficacy.

- Materials Science : Fluorinated benzoates enhance polymer stability and dielectric properties.

- Catalysis : The compound’s halogenated aromatic core is a substrate in palladium-catalyzed C–H functionalization, enabling regioselective derivatization.

Research Objectives and Scope

This article examines:

- Synthetic Strategies : Transition-metal catalysis, organocatalytic methods, and halogenation techniques.

- Structure-Activity Relationships (SAR) : Impact of halogen positioning on biological activity.

- Applications : Role in antimicrobial agents, enzyme inhibitors, and functional materials.

- Environmental Considerations : Degradation pathways and microbial metabolism.

By integrating mechanistic insights and recent advances, this review underscores the compound’s centrality in advancing halogenated aromatic chemistry.

Properties

IUPAC Name |

methyl 3-amino-6-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOYABBZOAPFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782596-20-6 | |

| Record name | methyl 3-amino-6-chloro-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 3-amino-6-chloro-2-fluorobenzoic Acid

The most direct and commonly used method for synthesizing methyl 3-amino-6-chloro-2-fluorobenzoate is the esterification of its corresponding carboxylic acid, 3-amino-6-chloro-2-fluorobenzoic acid, with methanol.

- Reaction Conditions:

- Refluxing 3-amino-6-chloro-2-fluorobenzoic acid in methanol

- Acid catalyst such as concentrated sulfuric acid or thionyl chloride to activate the carboxyl group

- Reaction time typically ranges from several hours to 12 hours depending on scale and catalyst

- Mechanism: The acid protonates the carboxyl group, facilitating nucleophilic attack by methanol, leading to the formation of the methyl ester and water as a byproduct.

- Industrial Adaptation: Continuous flow reactors may be employed to optimize temperature control, reaction time, and yield. Purification involves recrystallization or chromatographic techniques to achieve high purity.

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | 3-amino-6-chloro-2-fluorobenzoic acid | Purity >98% preferred |

| Solvent | Methanol | Anhydrous |

| Catalyst | Sulfuric acid or thionyl chloride | Catalyst amount varies (0.1-1 eq.) |

| Temperature | Reflux (~65-70 °C) | Maintained for 6-12 hours |

| Yield | 85-95% | Dependent on reaction conditions |

| Purification | Recrystallization or chromatography | To remove unreacted acid and side products |

Chlorination and Amination Route (Precursor Synthesis)

The preparation of the starting acid (3-amino-6-chloro-2-fluorobenzoic acid) itself involves multi-step synthesis, which can influence the overall preparation of the methyl ester.

- Chlorination: Starting from m-xylene or related aromatic compounds, selective chlorination introduces the chloro substituent at the 6-position.

- Oxidation: The methyl group is oxidized to the carboxylic acid.

- Amination: The introduction of the amino group at the 3-position is achieved via ammoniation under alkaline conditions, often using ammonia gas in the presence of catalysts such as cuprous chloride and sodium carbonate.

This route ensures the correct substitution pattern necessary for the final esterification step.

Alternative Esterification Techniques

- Use of Thionyl Chloride:

Thionyl chloride can be used to convert the carboxylic acid into the more reactive acid chloride intermediate, which then reacts with methanol to form the methyl ester. This method often proceeds under milder conditions and shorter reaction times. - Reaction Conditions Example:

- 3-amino-6-chloro-2-fluorobenzoic acid dissolved in methanol

- Dropwise addition of thionyl chloride at 0 °C

- Reflux for 12 hours

- Advantages: High yield, cleaner reaction profile, and easier purification.

Purification and Yield Optimization

- After esterification, the reaction mixture is typically concentrated under reduced pressure.

- The crude product is dissolved in an organic solvent such as ethyl acetate and washed with saturated sodium bicarbonate to neutralize residual acid.

- Drying over anhydrous sodium sulfate and concentration yields the crude ester.

- Final purification by recrystallization from suitable solvents or chromatography is carried out to achieve high purity.

- Typical yields for this compound are reported between 85% and quantitative depending on the method and scale.

Summary Table of Preparation Methods

| Step | Method/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | Reflux acid + methanol + sulfuric acid catalyst | Simple, scalable | 85-90 | Longer reaction time |

| Thionyl Chloride Activation | Acid + SOCl2 at 0 °C, then reflux with methanol | Faster, cleaner reaction | 90-95 | Requires careful handling of SOCl2 |

| Precursor Synthesis | Chlorination, oxidation, ammoniation of m-xylene | Provides required acid precursor | 80-90 (overall) | Multi-step, catalyst-dependent |

| Purification | Recrystallization, chromatography | High purity product | — | Essential for pharmaceutical use |

Research Findings and Considerations

- The choice of catalyst and reaction conditions significantly affects the yield and purity of the methyl ester.

- Continuous flow reactors have been demonstrated to improve reproducibility and scalability in industrial settings.

- The amino group on the aromatic ring can participate in side reactions; thus, reaction conditions are optimized to minimize degradation or substitution at the amino site.

- The presence of electron-withdrawing groups (chloro and fluoro) influences reactivity and stability during esterification and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-6-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic substitution: Various substituted benzoates.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives or reduced benzoates.

Scientific Research Applications

Chemistry: Methyl 3-amino-6-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-3-chloro-6-fluorobenzoate

- Molecular Formula: C₈H₇ClFNO₂ (identical to the target compound).

- Structural Differences: Substituents are rearranged: amino (-NH₂) at position 2, chlorine at position 3, and fluorine at position 4.

- Impact: The altered substituent positions significantly affect electronic distribution. The fluorine at position 6 (meta to chlorine) may influence dipole interactions and crystallization behavior .

Methyl 3-cyano-6-chloro-2-fluorobenzoate

- Molecular Formula: C₉H₅ClFNO₂.

- Structural Differences: A cyano (-CN) group replaces the amino (-NH₂) at position 3.

- Impact: The electron-withdrawing cyano group decreases electron density on the aromatic ring, making the compound less reactive in electrophilic substitutions but more stable under acidic conditions.

Ethyl 3-amino-6-chloro-2-fluorobenzoate

- Molecular Formula: C₉H₉ClFNO₂.

- Structural Differences : Ethyl ester (-COOCH₂CH₃) instead of methyl ester (-COOCH₃).

- Impact :

- The ethyl group increases lipophilicity, which may enhance membrane permeability in biological applications but reduce hydrolysis rates compared to the methyl ester.

- In Suzuki-Miyaura coupling reactions (e.g., with boronic acids), the bulkier ethyl group could slow transmetalation steps, affecting reaction yields .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Utility: this compound’s amino group facilitates regioselective functionalization, as demonstrated in palladium-catalyzed cross-couplings with boronic acids (e.g., to form biaryl structures) .

- Stability : The methyl ester hydrolyzes faster than its ethyl counterpart under basic conditions, making it preferable for stepwise synthesis requiring controlled deprotection .

- Biological Relevance: Amino-substituted benzoates are explored as kinase inhibitors, where the halogen positions modulate binding affinity to target proteins .

Biological Activity

Methyl 3-amino-6-chloro-2-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with the following substituents:

- Amino group at the 3-position

- Chloro group at the 6-position

- Fluoro group at the 2-position

This unique arrangement contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and fluoro groups facilitate halogen bonding, enhancing binding affinity to target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as inhibition of cellular proliferation or modulation of metabolic processes .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antifungal Activity : Studies have shown that compounds with similar structures can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent, particularly in inhibiting tumor growth through modulation of signaling pathways related to cell proliferation .

- Pharmacological Properties : Ongoing research explores its use as a pharmaceutical intermediate, with potential applications in drug development targeting specific diseases .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

In a study assessing the antifungal properties of related compounds, this compound demonstrated significant inhibition against Candida albicans at concentrations as low as 12.5 μM, showcasing its potential as a therapeutic agent against fungal infections . The study utilized human HepG2 cell lysate for evaluating the compound's effectiveness, confirming its selectivity and potency.

Mechanistic Insights

The mechanism underlying the antifungal activity involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting this process, this compound compromises fungal viability . Additionally, its interaction with Hsp90 proteins has been implicated in enhancing selectivity towards fungal cells compared to mammalian cells, providing a therapeutic window for treatment .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the functional groups and substitution pattern in Methyl 3-amino-6-chloro-2-fluorobenzoate?

- Methodological Answer : Use a combination of -NMR to identify the amino proton environment (δ ~5–6 ppm, broad signal) and -NMR to resolve the fluorine substituent’s electronic environment (δ ~-100 to -120 ppm). IR spectroscopy can confirm the ester carbonyl stretch (~1700–1750 cm) and amino N–H vibrations (~3300–3500 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency.

Q. How can X-ray crystallography utilizing SHELX software validate the molecular structure of this compound?

- Methodological Answer : Collect single-crystal X-ray diffraction data and process using SHELXT for structure solution via intrinsic phasing. Refine with SHELXL , focusing on anisotropic displacement parameters for heavy atoms (Cl, F) and hydrogen-bonding networks. Validate geometry using SHELXPRO to check bond lengths/angles against standard values .

Advanced Research Questions

Q. During crystallographic refinement with SHELXL, how should researchers handle data contradictions arising from disordered substituents in this compound?

- Methodological Answer : For disordered chloro/fluoro substituents, apply split-atom models with occupancy refinement. Use restraints (e.g., DELU, SIMU) to stabilize thermal parameters. Validate against residual electron density maps and hydrogen-bonding consistency. SHELXL’s TWIN/BASF commands can address twinning artifacts .

Q. What methodologies from graph set analysis are applicable to characterize hydrogen-bonding interactions in the crystal lattice of this compound?

- Methodological Answer : Apply Etter’s graph set notation (D , R , C , S ) to classify hydrogen-bond motifs. For example, identify N–H⋯O=C interactions as or patterns. Use PLATON or Mercury to generate interaction diagrams and quantify donor-acceptor distances (2.8–3.2 Å) and angles (>120°) .

Q. How can researchers integrate hydrogen bonding data (from graph set analysis) with crystallographic refinement results to resolve structural ambiguities in this compound?

- Methodological Answer : Cross-reference hydrogen-bond motifs from graph set analysis with SHELXL refinement outliers. For example, if a predicted N–H⋯F interaction is absent in the refined model, re-examine disorder or thermal motion. Use OLEX2 to overlay graph set predictions with electron density maps .

Q. What are the best practices for analyzing and interpreting twinned crystallographic data of this compound using the SHELX suite?

- Methodological Answer : In SHELXL , input the TWIN command with a twin law (e.g., -h, -k, -l for merohedral twinning). Refine the twin fraction (BASF) iteratively while monitoring R. Compare twin-domain residuals with untwinned data. Use the HKLF5 format for multi-component datasets .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between solution-phase (NMR) and solid-state (X-ray) data for this compound?

- Methodological Answer : For dynamic amino group rotation in solution (NMR), compare with rigid crystallographic positions. Use variable-temperature NMR to probe conformational flexibility. Validate with DFT calculations (e.g., Gaussian) to model solution vs. solid-state energy minima.

Experimental Design Considerations

Q. What solvent systems are optimal for growing single crystals of this compound suitable for X-ray studies?

- Methodological Answer : Test slow evaporation in polar aprotic solvents (e.g., DMF, DMSO) to exploit hydrogen-bonding interactions. Avoid chloroform due to potential halogen exchange. Monitor crystal growth under polarized light to assess birefringence and twinning propensity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.